molecular formula C18H15N5S B2407260 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-19-8

6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2407260
CAS No.: 868970-19-8
M. Wt: 333.41
InChI Key: VNNOTIQOPXKWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 2-methylbenzylthio group at position 6 and a pyridin-4-yl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as phosphodiesterase 4 (PDE4) and GABAA receptors, depending on substituent modifications .

Properties

IUPAC Name

6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-2-3-5-15(13)12-24-17-7-6-16-20-21-18(23(16)22-17)14-8-10-19-11-9-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNOTIQOPXKWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated reactions, which offer advantages such as shorter reaction times and higher yields. The use of enaminonitriles and benzohydrazides in a tandem reaction under microwave conditions has been demonstrated to be effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The triazolo[4,3-b]pyridazine core is shared across multiple derivatives, but pharmacological activity is highly dependent on substituent groups. Key comparisons include:

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Some triazolo[4,3-b]pyridazine derivatives, such as PF-4254644, exhibit good pharmaceutical properties but reduced potency due to metabolic susceptibility . The target compound’s 2-methylbenzylthio group may confer metabolic resistance compared to compounds with ether or ester linkages.
  • Solubility : The pyridin-4-yl group at position 3 (target compound) may improve aqueous solubility compared to phenyl or fluorophenyl substituents (e.g., TPA023) .

Biological Activity

The compound 6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyridazine core with a thioether side group. The presence of the methylbenzyl group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to This compound may exert their biological effects through inhibition of various kinases, particularly c-Met kinase. This inhibition is crucial as c-Met is often overexpressed in several cancer types, contributing to tumor growth and metastasis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of triazolo-pyridazine derivatives reported significant activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells, indicating potent cytotoxicity compared to standard treatments like Foretinib (IC50 = 0.090 μM) .

Apoptosis Induction

Further investigations into the mechanism revealed that these compounds could induce late apoptosis in A549 cells and halt cell cycle progression in the G0/G1 phase. This suggests that This compound may function as an effective anticancer agent by promoting programmed cell death.

Data Summary

CompoundCell LineIC50 (μM)Mechanism
12e A5491.06 ± 0.16c-Met Inhibition
12e MCF-71.23 ± 0.18Apoptosis Induction
12e HeLa2.73 ± 0.33Cell Cycle Arrest

Case Study 1: In Vitro Efficacy

In vitro assays conducted on various derivatives demonstrated that compounds structurally related to This compound exhibited moderate to high cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Structural Optimization

Ongoing research emphasizes the need for structural optimization to improve the selectivity and potency of these compounds against specific cancer types while minimizing toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.